molecular formula C17H14N2O3 B6638939 N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide

N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B6638939
M. Wt: 294.30 g/mol
InChI Key: WFXSNVXZNHDNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is known for its diverse biological activities, and a carbamoylphenyl group, which can enhance its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the benzofuran core, followed by the introduction of the carbamoylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity. For instance, the benzofuran core can be synthesized through a cyclization reaction involving 2-hydroxybenzaldehyde and an appropriate acetylene derivative. The carbamoylphenyl group is then introduced via an amide bond formation reaction, which may involve reagents such as carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and reduced waste. Additionally, the use of green chemistry principles, such as solvent recycling and the use of non-toxic reagents, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to more reactive or stable forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, including halogenated or alkylated compounds.

Scientific Research Applications

N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide has a broad range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anti-inflammatory and anticancer treatments.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzofuran core and carbamoylphenyl group. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide can be compared to other benzofuran derivatives and carbamoylphenyl compounds. Similar compounds include:

    4-carbamoylphenylbenzamide: This compound shares the carbamoylphenyl group but lacks the benzofuran core, which may result in different biological activities.

    2-methylbenzofuran-3-carboxamide: This compound retains the benzofuran core but lacks the carbamoylphenyl group, potentially altering its reactivity and stability.

The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-10-15(13-4-2-3-5-14(13)22-10)17(21)19-12-8-6-11(7-9-12)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXSNVXZNHDNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.